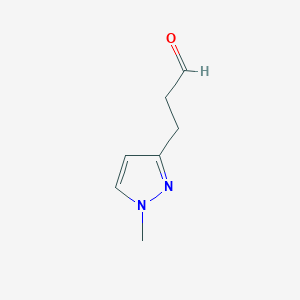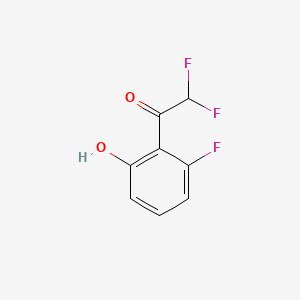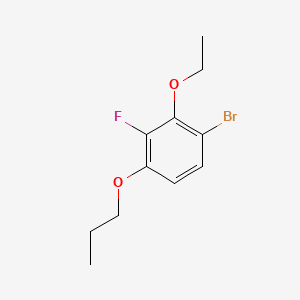
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene is an organic compound with the molecular formula C11H14BrFO2 and a molecular weight of 277.13 g/mol It is a derivative of benzene, substituted with bromine, ethoxy, fluoro, and propoxy groups
Preparation Methods
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene typically involves the substitution reactions on a benzene ring. One common method is the bromination of 2-ethoxy-3-fluoro-4-propoxybenzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 2-ethoxy-3-fluoro-4-propoxybenzene. This can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and propoxy groups can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
1-Bromo-2-ethoxy-3-fluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Bromo-4-fluoro-2-propoxybenzene: This compound lacks the ethoxy group, which may affect its reactivity and applications.
1-Bromo-4-chloro-2-fluoro-3-propoxybenzene:
1-Bromo-3-fluorobenzene: This simpler compound lacks both the ethoxy and propoxy groups, making it less versatile in chemical synthesis.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14BrFO2 |
|---|---|
Molecular Weight |
277.13 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-propoxybenzene |
InChI |
InChI=1S/C11H14BrFO2/c1-3-7-15-9-6-5-8(12)11(10(9)13)14-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
PVCRICDKABULTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B14761431.png)

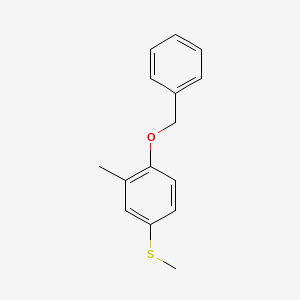
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2,6-dichloro-3-hydroxy-4-methylphenyl)butanamide](/img/structure/B14761437.png)
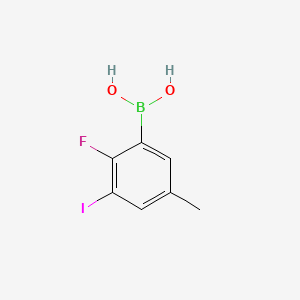
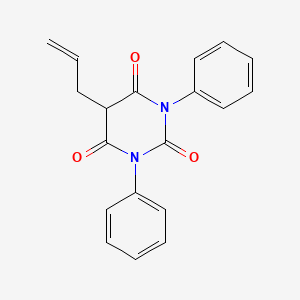

![N-{5-[(1,1-Dimethyl-2-phenyl-ethylamino)-hydroxy-methyl]-2-hydroxy-phenyl}-methanesulfonamide](/img/structure/B14761449.png)
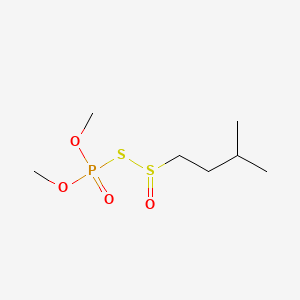
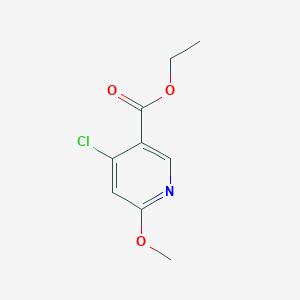
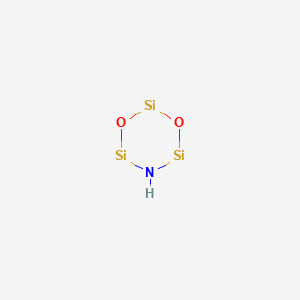
![N-[3-(3,5-difluorophenyl)-1-[6-(2,2-dimethylpropoxy)-5-methylmorpholin-3-yl]-1-hydroxypropan-2-yl]acetamide](/img/structure/B14761478.png)
